molecular formula C8H11N3O2 B11785337 Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Katalognummer: B11785337
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: LGAVBPOTJVTEBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (C₇H₉N₃O₂, MW 167.17) is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine ring. Its synthesis involves Vilsmeier reagent-mediated cyclization followed by purification via CH₂Cl₂ extraction and K₂CO₃ washing, yielding a beige solid with elemental composition matching theoretical values (C 50.30%, H 5.43%, N 25.14%) . This compound serves as a versatile intermediate in medicinal chemistry due to its rigid scaffold and functional group diversity.

Eigenschaften

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-10-9-6-4-2-3-5-11(6)7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAVBPOTJVTEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylates in the presence of suitable catalysts and solvents . The reaction conditions often include moderate temperatures and specific pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und zelluläre Prozesse beeinflussen. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Proteinen zu passen, wodurch deren Funktionen gehemmt oder aktiviert werden. Beteiligte Pfade können Signaltransduktion, Genexpression und Stoffwechselregulation umfassen.

Wirkmechanismus

The mechanism of action of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The compound’s structure allows it to fit into active sites of proteins, inhibiting or activating their functions. Pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Triazolo[4,3-a]pyrazine Derivatives
  • 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₆H₁₀N₄, MW 138.17):
    Replacing the pyridine ring with pyrazine reduces molecular weight and alters electronic properties. The methyl substituent at position 3 enhances lipophilicity (logP ~1.2), favoring blood-brain barrier penetration compared to the carboxylate-containing target compound .
  • Sitagliptin Intermediate (3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine) :
    A pyrazine-based analog with a trifluoromethyl group, this compound is synthesized via ethylenediamine substitution and cyclization. Its industrial synthesis avoids phosphorus waste, highlighting environmental advantages over traditional methods .
Triazolo[4,3-a]pyridine Phosphonates

Phosphonate derivatives (e.g., methylphosphonylated 6-nitro-triazolo[4,3-a]pyridines) introduce polar functional groups, improving water solubility. Synthesized under reflux in CH₃CN, these compounds exhibit enhanced reactivity in nucleophilic substitutions due to electron-withdrawing nitro groups .

Substituent Variations

Ester Group Modifications
  • Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (C₉H₉N₃O₂, MW 191.19):
    The ethyl ester at position 8 (vs. methyl at position 3) increases steric bulk and hydrolytic stability. This positional isomerism reduces metabolic clearance in vivo, as evidenced by prolonged half-life in pharmacokinetic studies .
  • Potassium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 944906-73-4):
    The carboxylate salt form improves aqueous solubility (>50 mg/mL) compared to the methyl ester (solubility <10 mg/mL), making it preferable for parenteral formulations .
Aromatic and Halogen Substituents
  • 3-Fluoro-4-methoxy-N-(triazolopyridin-3-ylmethyl)benzamide (C₁₅H₁₇FN₄O₂, MW 304.32):
    The benzamide moiety and fluorine substituent enhance binding affinity to kinase targets (IC₅₀ < 100 nM) by introducing hydrogen-bonding and hydrophobic interactions .
  • 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₁₂H₁₃FN₄, MW 232.26):
    Substitution with a fluorobenzyl group increases molecular weight and logP (2.8 vs. 1.5 for the target compound), correlating with improved CNS activity in preclinical models .

Physicochemical and Pharmacological Profiles

Compound Molecular Formula MW Key Substituents Solubility (mg/mL) logP Application
Target Compound (Methyl ester) C₇H₉N₃O₂ 167.17 3-COOCH₃ <10 1.5 Synthetic Intermediate
Potassium Carboxylate C₇H₆KN₃O₂ 203.24 3-COOK >50 -0.2 Pharmaceutical Salt
Ethyl 8-Carboxylate C₉H₉N₃O₂ 191.19 8-COOCH₂CH₃ ~15 1.8 Drug Candidate
3-Fluorobenzamide Derivative C₁₅H₁₇FN₄O₂ 304.32 3-F, 4-OCH₃, Benzamide ~5 2.5 Kinase Inhibitor

Key Findings and Implications

  • Positional Isomerism : Substituent position (3 vs. 8) significantly impacts metabolic stability and target engagement .
  • Salt vs. Ester Forms : Carboxylate salts enhance solubility but may reduce membrane permeability compared to ester prodrugs .
  • Industrial Viability : Pyrazine analogs offer greener synthetic routes, critical for large-scale production .

Biologische Aktivität

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves multi-step chemical reactions that allow for the formation of the triazole ring fused with a pyridine structure. The characterization of this compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its molecular structure.

Antiviral Properties

Recent studies have highlighted the antiviral properties of triazolo-pyridine derivatives. For instance, compounds similar to Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate have shown promising activity against influenza A virus by inhibiting the PA-PB1 protein-protein interactions crucial for viral replication. In one study, a related compound exhibited an IC50 value of 1.1 µM against this interaction .

Anticancer Activity

Triazolo derivatives have also been evaluated for their anticancer potential. Certain derivatives have demonstrated significant inhibitory effects on various cancer cell lines. For example:

  • Compound A : IC50 = 0.36 µM against CDK2.
  • Compound B : IC50 = 1.8 µM against CDK9.
    These compounds showed a selective inhibition profile that could be beneficial in targeting specific cancer pathways .

Study 1: Antiviral Activity

In a study focused on the antiviral activity of triazolo derivatives against influenza A virus (A/PR/8/34 strain), compounds were assessed for their ability to inhibit plaque formation in MDCK cells. The results indicated that compounds with structural similarities to Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate effectively reduced viral plaque counts with varying EC50 values .

Study 2: Anticancer Mechanism

Another investigation explored the mechanism of action of triazolo derivatives in cancer therapy. The study revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways while exhibiting low cytotoxicity in normal cells . This selectivity is crucial for developing safer anticancer therapies.

Data Tables

Compound NameBiological ActivityIC50 (µM)Notes
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylateAntiviral (Influenza A)1.1Inhibits PA-PB1 interaction
Compound AAnticancer (CDK2 Inhibition)0.36High selectivity
Compound BAnticancer (CDK9 Inhibition)1.8Effective against multiple cancer lines

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.